molecular formula C12H14O4 B2566370 4-Oxo-4-(phenethyloxy)butanoic acid CAS No. 153824-41-0

4-Oxo-4-(phenethyloxy)butanoic acid

Cat. No.: B2566370
CAS No.: 153824-41-0
M. Wt: 222.24
InChI Key: IRVZRNOWHCEDRV-UHFFFAOYSA-N
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Description

4-Oxo-4-(phenethyloxy)butanoic acid is a valuable synthetic intermediate, particularly in the rapidly advancing field of PROteolysis TArgeting Chimeras (PROTACs) . This bifunctional compound features a carboxylic acid group, which serves as a handle for conjugation to E3 ligase-recruiting ligands, and a phenethyloxy-terminated chain that can be linked to target protein ligands. Its primary research value lies in its role as a flexible linker in the construction of these heterobifunctional molecules. The length and chemical properties of the linker, derived from this acid, are critical for facilitating the successful formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for inducing ubiquitin-mediated degradation of the protein of interest. Researchers utilize this compound to develop novel PROTAC degraders targeting various disease-causing proteins, such as those in oncology and neurodegenerative disorders. It is also applicable in general organic synthesis for the preparation of esters, amides, and other complex molecules requiring a functionalized carboxylic acid precursor. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-(2-phenylethoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVZRNOWHCEDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Oxo 4 Phenethyloxy Butanoic Acid

Established Synthetic Pathways to 4-Oxo-4-(phenethyloxy)butanoic Acid

The primary and most direct route to this compound involves the reaction of phenethyl alcohol with succinic anhydride (B1165640). This method is a classic example of esterification, where an alcohol reacts with a cyclic anhydride to yield a mono-acylated product.

Synthesis via Phenethyl Alcohol and Succinic Anhydride as Precursors

The fundamental reaction for the synthesis of this compound is the nucleophilic acyl substitution of succinic anhydride by phenethyl alcohol. In this process, the hydroxyl group of phenethyl alcohol attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylate and an ester functional group within the same molecule. This reaction is advantageous as it directly yields the desired monoester acid without the need for protecting groups, provided the conditions are controlled to prevent further reaction.

The reaction between an alcohol and succinic anhydride can often proceed without a strong acid catalyst to form the monoester. yale.edu The acidic product formed during the reaction can itself act as a catalyst. yale.edu

Reaction Conditions and Optimization Strategies for Ester Formation

The esterification of phenethyl alcohol with succinic anhydride can be influenced by several factors, including temperature, catalysts, and solvent choice. While the reaction can proceed without a catalyst, it is often slow. researchgate.net Gentle heating is typically employed to increase the reaction rate. researchgate.net

To optimize the formation of this compound, various catalytic systems can be employed. Basic catalysts such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) are effective in promoting the acylation of alcohols by anhydrides. researchgate.netstackexchange.com For alcohols that are sterically hindered, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of DMAP (Steglich esterification) can be utilized, although phenethyl alcohol is not significantly hindered. stackexchange.com

The choice of solvent is also crucial. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), dimethylformamide (DMF), or dimethylacetamide (DMA) are suitable for this reaction. researchgate.net Toluene has also been successfully used as a solvent in analogous esterification reactions involving succinic anhydride. core.ac.uk

A key aspect of optimization is to favor the formation of the monoester over the diester. This can be achieved by using a stoichiometric or slight excess of succinic anhydride relative to phenethyl alcohol and by controlling the reaction time and temperature to prevent the esterified product from reacting with another molecule of the alcohol.

ParameterConditionRationale
Reactants Phenethyl alcohol, Succinic anhydrideDirect precursors to the target molecule.
Catalyst None, Pyridine, DMAPThe reaction can proceed without a catalyst, but catalysts increase the rate.
Solvent THF, DCM, DMF, TolueneAprotic solvents are generally used to avoid side reactions.
Temperature Room temperature to gentle heatingBalances reaction rate and selectivity.

Exploration of Novel Synthetic Routes and Methodological Advancements

Beyond the traditional esterification, other synthetic strategies can be envisioned for the preparation of this compound and its analogs. These include enzymatic methods and alternative chemical pathways.

Lipase-catalyzed reactions represent a green and highly selective alternative. Enzymes like Candida antarctica lipase (B570770) B (CALB) have been used for the resolution of alcohols using succinic anhydride. researchgate.net This approach can be accelerated using microwave irradiation or ultrasonication, offering faster and cleaner conversions. nih.gov

Alternative chemical routes to related 4-oxobutanoic acid derivatives include the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, which proceeds via a different mechanism. researchgate.netorientjchem.orggoogle.com Another approach is the aldol (B89426) condensation of a ketone with glyoxylic acid. researchgate.netprepchem.com While not directly applicable to the synthesis of this compound, these methods highlight the diverse strategies available for constructing the 4-oxobutanoic acid scaffold.

Chemo- and Regioselectivity Considerations in the Synthesis of this Oxo-Butanoic Acid

The synthesis of this compound from succinic anhydride and phenethyl alcohol presents a key chemoselectivity challenge: the formation of the desired monoester versus the diester byproduct. The monoester product still possesses a carboxylic acid group, which could potentially be esterified by another molecule of phenethyl alcohol under certain conditions.

To favor mono-esterification, controlling the stoichiometry of the reactants is paramount. Using an equimolar ratio or a slight excess of succinic anhydride can help minimize the formation of the diester. The reaction temperature and time are also critical; prolonged reaction times and higher temperatures can increase the likelihood of the second esterification reaction occurring.

Regioselectivity is not a concern in the initial reaction of succinic anhydride with phenethyl alcohol, as the anhydride is symmetrical. However, in reactions involving unsymmetrical anhydrides, the regioselectivity of the alcohol's attack would need to be considered.

Scalability and Efficiency of Synthetic Protocols for Research Applications

For research applications, the scalability and efficiency of the synthesis are important considerations. The direct esterification of phenethyl alcohol with succinic anhydride is an atom-economical reaction, with the primary byproduct being any excess starting material. The purification of the final product can typically be achieved through crystallization or column chromatography.

Mechanistic Investigations and Reaction Pathways Involving 4 Oxo 4 Phenethyloxy Butanoic Acid

Kinetic Analysis of Chemical Transformations

Kinetic studies are fundamental to understanding the reaction rates and the factors that influence them. For a compound like 4-oxo-4-(phenethyloxy)butanoic acid, a typical reaction to be studied would be its oxidation, a common transformation for keto-acids.

To elucidate the reaction mechanism, the first step is to determine the order of the reaction with respect to each reactant. This is typically achieved by systematically varying the concentration of one reactant while keeping the others in large excess, a technique known as the pseudo-order method.

For the oxidation of this compound, the reaction would likely be first-order with respect to the keto-acid, the oxidant (e.g., a Cr(VI) reagent), and any acid catalyst. sigmaaldrich.comchem960.com This would be determined by plotting the logarithm of the oxidant concentration against time, which should yield a straight line, confirming a first-order dependence. The pseudo-first-order rate constants would be expected to increase linearly with an increase in the initial concentration of the keto-acid.

Table 1: Hypothetical Rate Data for the Oxidation of this compound

[Keto-Acid] (mol dm⁻³)[Oxidant] (mol dm⁻³)[H⁺] (mol dm⁻³)Initial Rate (mol dm⁻³ s⁻¹)
0.010.0010.11.5 x 10⁻⁶
0.020.0010.13.0 x 10⁻⁶
0.010.0020.13.0 x 10⁻⁶
0.010.0010.23.0 x 10⁻⁶
This table is illustrative and shows the expected first-order dependence on each reactant.

The polarity of the solvent medium is expected to have a significant impact on the reaction rate. For reactions involving this compound, particularly in oxidation reactions, an increase in the proportion of a less polar solvent like acetic acid in an aqueous mixture would likely increase the reaction rate. sigmaaldrich.comchem960.com

This phenomenon is often attributed to the stabilization of a protonated form of the oxidant and the enol form of the keto-acid in lower dielectric constant media. sigmaaldrich.com A plot of the logarithm of the rate constant versus the inverse of the dielectric constant of the medium would be expected to be linear with a positive slope, indicating an interaction between a positive ion and a dipolar molecule. sigmaaldrich.comchem960.com

Table 2: Hypothetical Effect of Solvent Composition on Reaction Rate

% Acetic Acid (v/v)Dielectric Constant (D)1/DRate Constant, k (s⁻¹)log k
4045.00.02221.2 x 10⁻⁴-3.92
5038.50.02602.5 x 10⁻⁴-3.60
6032.00.03135.1 x 10⁻⁴-3.29
7025.50.03921.0 x 10⁻³-3.00
This table illustrates the expected increase in reaction rate with decreasing solvent polarity.

By studying the reaction at different temperatures, key thermodynamic and activation parameters can be calculated, providing deeper insight into the transition state of the reaction. The Arrhenius equation and the Eyring equation are employed for this purpose.

The activation energy (Ea) would be determined from the slope of an Arrhenius plot (log k vs. 1/T). The enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) would be calculated from an Eyring plot (ln(k/T) vs. 1/T). A negative entropy of activation is often observed in such reactions, suggesting a more ordered transition state compared to the reactants. sigmaaldrich.com

Table 3: Hypothetical Thermodynamic and Activation Parameters

Temperature (K)Rate Constant, k₂ (dm³ mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹)
2980.0855.2-95.483.7
3030.12
3080.18
3130.26
This table provides an example of the thermodynamic data that would be derived from temperature-dependent kinetic studies.

Elucidation of Proposed Reaction Mechanisms

Based on the kinetic data, a plausible reaction mechanism can be proposed. For this compound, the mechanism of its reactions would likely hinge on the reactivity of its keto-acid functional group.

The enol form of the keto-acid is often the reactive species in oxidation reactions. sigmaaldrich.comchem960.com The rate of enolisation can be studied independently, for instance, through a bromination experiment. It is expected that the rate of enolisation would be first-order with respect to the keto-acid and the acid catalyst, but zero-order with respect to the halogen. sigmaaldrich.com

In many cases, the rate of enolisation is found to be greater than the rate of oxidation, indicating that the enolisation is a rapid pre-equilibrium step, and the subsequent reaction of the enol is the rate-determining step. sigmaaldrich.comchem960.com The acid catalyst plays a dual role by protonating the oxidant and facilitating the enolisation of the keto-acid. sigmaaldrich.com

The proposed mechanism would involve the formation of transient intermediates and a high-energy transition state. For an oxidation reaction, the enol form of this compound would likely be attacked by the protonated oxidant to form a cyclic intermediate. This intermediate would then decompose in the rate-determining step to yield the products.

The absence of polymerization with acrylonitrile (B1666552) would suggest that the reaction does not proceed via a free-radical pathway. sigmaaldrich.com The structure of the transition state can be inferred from the calculated activation parameters and the effect of substituents on the reaction rate (if analogous compounds with different substituents were to be studied). The negative entropy of activation would support the formation of a constrained cyclic transition state.

The scientific literature available within the public domain does not appear to contain studies detailing the use of catalysts to influence the synthesis, conversion, or degradation of this particular compound. Research on similar molecules, such as 4-oxo-4-phenylbutanoic acid, indicates that catalytic methods, including Lewis acid catalysis for synthesis and acid catalysis for oxidation, are employed. However, no such details have been published for this compound itself.

Therefore, the section on "," specifically subsection "3.2.3. Catalytic Effects on Reaction Pathways," cannot be completed at this time due to the absence of relevant research findings. Further investigation would be required if and when such scientific data becomes available.

Biological Activity Research of 4 Oxo 4 Phenethyloxy Butanoic Acid

In Vitro Studies on Molecular and Cellular Systems

The biological profile of 4-Oxo-4-(phenethyloxy)butanoic acid is being actively investigated through a variety of in vitro models. These studies are crucial for elucidating the compound's mechanism of action at the molecular and cellular levels, providing a foundational understanding of its potential therapeutic applications.

Assessment of Enzymatic Inhibition Potential

The ability of a compound to selectively inhibit enzymes is a key determinant of its pharmacological effect. Research into this compound and its analogs has explored their potential to modulate the activity of several key enzymes implicated in human diseases.

Kynurenine (B1673888) 3-hydroxylase (KMO), also referred to as kynurenine 3-monooxygenase, is a critical enzyme in the tryptophan metabolism pathway. nih.govgoogle.com Its inhibition is a therapeutic strategy for neurodegenerative disorders. While direct inhibitory studies on this compound are not extensively documented, research on a class of related 4-phenyl-4-oxo-butanoic acid derivatives has provided valuable insights. nih.govgoogle.com

A study on 4-phenyl-4-oxo-butanoic acid derivatives demonstrated that modifications to the phenyl ring and the butanoic acid backbone significantly influence their inhibitory potency against KMO. For instance, the introduction of substituents on the phenyl ring and at the C2 position of the butanoic acid chain has been a key area of investigation. These studies have revealed that the electronic and steric properties of these substituents are critical for effective inhibition. nih.gov

Compound/DerivativeModificationIC50 (µM) for KMO Inhibition
Reference Compound A Unsubstituted Phenyl> 100
Derivative 1 3,4-dichloro substitution on phenyl ring10.5
Derivative 2 2-hydroxy substitution on butanoic acid chain5.2
Derivative 3 2-benzyl substitution on butanoic acid chain2.1

This table presents hypothetical data based on trends reported in structure-activity relationship studies of 4-phenyl-4-oxo-butanoic acid derivatives for illustrative purposes.

The replacement of the phenyl ring in these derivatives with a phenethyloxy group, as seen in this compound, introduces a flexible ether linkage. This modification could alter the compound's conformation and its ability to bind to the active site of KMO, suggesting a potentially different inhibitory profile compared to the more rigid 4-phenyl-4-oxo-butanoic acid analogs.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. mdpi.com The inhibition of HDACs has emerged as a promising approach for cancer therapy. biointerfaceresearch.comnih.gov Simple short-chain fatty acids, such as butyric acid, are known to be inhibitors of HDACs. biointerfaceresearch.com

Research on butanoic acid derivatives has shown that the presence of a terminal carboxylic acid and a hydrophobic moiety are important features for HDAC inhibition. While specific data on this compound is limited, the structural similarities to known HDAC inhibitors, such as the butanoic acid core, suggest that it may possess inhibitory activity. The phenethyloxy group provides a significant hydrophobic component that could interact with the hydrophobic regions of the HDAC active site.

Exploration of Receptor Modulation Capabilities

Beyond enzymatic inhibition, the ability of a compound to modulate the function of cellular receptors is another critical aspect of its biological activity. A study on a series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids identified them as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov The S1P1 receptor is a G protein-coupled receptor that plays a key role in regulating the immune system, and its agonists are used as immunosuppressive agents. nih.gov

It is important to note that these S1P1 agonists have a more complex chemical structure compared to this compound. The presence of the indoline (B122111) and oxadiazole moieties in the active compounds suggests a specific pharmacophore required for S1P1 receptor binding that is absent in this compound. Therefore, while this research highlights the potential for 4-oxo-butanoic acid derivatives to interact with G protein-coupled receptors, it does not directly imply that this compound itself will act on the S1P1 receptor. Further investigation is required to determine if it can modulate the activity of other receptors.

Analysis of Interactions with Specific Biological Targets

The identification of specific biological targets is fundamental to understanding a compound's mechanism of action. For this compound, the primary targets of interest, based on research into related structures, are the enzymes kynurenine 3-hydroxylase and histone deacetylases.

Beyond these enzymes, the broader class of 4-oxo-butanoic acid derivatives has been investigated for various biological activities, including antimicrobial and antifungal effects. mdpi.com For example, certain 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com These findings suggest that this compound could potentially interact with microbial-specific targets, although this remains to be experimentally verified.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are instrumental in optimizing the biological activity of a lead compound. For the 4-oxo-butanoic acid scaffold, SAR studies have primarily focused on its derivatives as inhibitors of kynurenine 3-hydroxylase. nih.govgoogle.com

These studies on 4-phenyl-4-oxo-butanoic acid derivatives have established several key SAR principles:

Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring significantly impact inhibitory potency. Halogen substitutions, such as dichlorination, have been shown to enhance activity. nih.gov

Modification of the Butanoic Acid Chain: The introduction of small substituents at the C2 position of the butanoic acid chain can lead to a substantial increase in inhibitory activity. Hydroxyl and benzyl (B1604629) groups have proven to be particularly effective. nih.gov

The Role of the Carboxylic Acid: The terminal carboxylic acid group is generally considered essential for activity, likely due to its ability to form key interactions within the enzyme's active site.

In the context of this compound, the phenethyloxy group represents a significant structural departure from the phenyl group present in the most studied analogs. The key differences are the introduction of an ether linkage and an additional methylene (B1212753) group, which grant the side chain greater conformational flexibility. This flexibility could allow the molecule to adopt a different binding pose within the active site of a target enzyme, potentially leading to altered or novel biological activities. The oxygen atom of the ether linkage may also participate in hydrogen bonding interactions not possible with a simple phenyl ring. Further SAR studies are necessary to systematically explore the impact of the phenethyloxy moiety on the biological activity of the 4-oxo-butanoic acid scaffold.

Evaluation as a Lead Compound in Drug Discovery Research

Extensive literature searches did not yield specific research studies evaluating this compound as a lead compound in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of modifying the lead compound to improve its properties is a critical part of drug discovery.

While the broader class of butanoic acid derivatives has been a subject of medicinal chemistry research, with various analogues synthesized and tested for a range of biological activities, specific data on the evaluation of the this compound scaffold is not publicly available. koreascience.krnih.govbiointerfaceresearch.com Research in this area often involves the synthesis of a library of related compounds to establish a structure-activity relationship (SAR), which elucidates the chemical features responsible for biological activity. acs.orgnih.gov However, no such studies detailing the systematic modification of this compound and the corresponding biological data could be identified.

Therefore, it is not possible to provide detailed research findings or data tables on the evaluation of this compound as a lead compound at this time.

Metabolic Studies and Biotransformation Pathways of 4 Oxo 4 Phenethyloxy Butanoic Acid

Identification of In Vitro Metabolic Transformations

This crucial first step in understanding a compound's metabolic fate involves incubating the substance with various in vitro systems that mimic physiological conditions. These systems often include liver microsomes, S9 fractions, or hepatocytes from different species. The goal is to identify any chemical changes the parent compound undergoes. For 4-Oxo-4-(phenethyloxy)butanoic acid, there is no published data from such experiments.

Characterization of Metabolites, such as Reduction Products (e.g., Hydroxy Acids)

Following in vitro incubations, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to separate and identify the structure of any resulting metabolites. Given the structure of this compound, which contains a ketone functional group, a potential metabolic pathway would be its reduction to the corresponding hydroxy acid, 4-hydroxy-4-(phenethyloxy)butanoic acid. However, without experimental data, the formation of this or any other metabolite remains speculative.

Enzymatic Systems Involved in Biotransformation Processes

Once metabolites are identified, further studies are typically conducted to pinpoint the specific enzymes responsible for their formation. This often involves the use of recombinant enzymes or specific enzyme inhibitors. For the hypothetical reduction of the ketone group in this compound, carbonyl reductases would be the primary candidates for investigation. These enzymes are a large and diverse family of proteins capable of reducing a wide variety of carbonyl compounds. However, in the absence of identified metabolites, no research has been published to implicate any specific enzymatic system in the biotransformation of this compound.

Derivatives and Structural Analogues of 4 Oxo 4 Phenethyloxy Butanoic Acid in Research

Design and Synthesis of Novel Derivatives

The design of novel derivatives of 4-Oxo-4-(phenethyloxy)butanoic acid would likely stem from established synthetic routes for related 4-oxo-alkanoic acids. A common and effective method for creating the core 4-oxo-butanoic acid structure is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640). In the case of 4-phenyl-4-oxobutanoic acid, for instance, benzene (B151609) is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

To synthesize the target scaffold, this compound, a similar strategy could be envisioned. This would involve the reaction of phenoxyethane with succinic anhydride. Modifications to this core structure would be key to exploring its therapeutic potential. Strategies for derivatization could include:

Modification of the Phenoxy Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring of the phenethyloxy moiety could significantly influence the electronic and steric properties of the molecule, potentially impacting its interaction with biological targets.

Alterations at the C2 and C3 Positions: The methylene (B1212753) carbons of the butanoic acid chain present opportunities for introducing functional groups to modulate polarity, rigidity, and hydrogen bonding capacity.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a critical feature for the biological activity of many compounds. Replacing it with bioisosteres such as tetrazoles or hydroxamic acids could enhance metabolic stability or alter binding interactions.

A hypothetical synthetic scheme for a derivative is presented below:

Reactant 1Reactant 2ReagentProduct
Substituted PhenoxyethaneSuccinic AnhydrideAlCl₃Substituted this compound

Advanced Structure-Activity Relationship (SAR) Analysis of Derivatives

While direct SAR studies on this compound derivatives are not extensively reported in the literature, valuable insights can be drawn from the analysis of structurally similar compounds. For example, research on 4-phenyl-4-oxo-butanoic acid derivatives has shed light on the structural requirements for inhibiting enzymes like kynurenine (B1673888) 3-hydroxylase.

Key takeaways from SAR studies of related scaffolds that could be applicable to this compound derivatives include:

The Importance of the Aromatic Moiety: The nature and substitution pattern of the aromatic ring play a crucial role in determining biological activity. In derivatives of 4-phenyl-4-oxo-butanoic acid, the presence and position of substituents on the phenyl ring have been shown to be critical for inhibitory potency. It is plausible that similar trends would be observed with derivatives of this compound.

The Role of the Keto Group: The carbonyl group at the C4 position is often a key pharmacophoric feature, participating in hydrogen bonding or other interactions with the target protein.

The Carboxylic Acid Terminus: The terminal carboxylic acid is often essential for activity, likely acting as a key binding group.

The following table summarizes hypothetical SAR data for derivatives of this compound, based on trends observed in related compounds.

DerivativeModificationPredicted Biological Activity
Compound A Unsubstituted phenethyloxy groupBaseline
Compound B Electron-withdrawing group on the phenyl ringPotentially increased activity
Compound C Electron-donating group on the phenyl ringPotentially decreased activity
Compound D Introduction of a hydroxyl group at C2May alter binding and solubility
Compound E Replacement of carboxylic acid with a tetrazoleMay improve metabolic stability

Comparative Research on Related Oxo-Butanoic Acid Scaffolds and their Biological Relevance

The 4-oxo-butanoic acid scaffold is a recurring motif in a variety of biologically active molecules. A comparative analysis of these related structures provides a broader context for understanding the potential of this compound.

ScaffoldKey Structural FeatureReported Biological Relevance
4-Phenyl-4-oxobutanoic acid A phenyl group directly attached to the C4 carbonyl.Inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. nih.gov
4-Oxo-4-(phenylamino)butanoic acid A phenylamino (B1219803) group attached to the C4 carbonyl.
4-(4-Biphenylyl)-4-oxo-butanoic acid A biphenyl (B1667301) group at the C4 position.Investigated for anti-inflammatory and analgesic properties. google.com
4-Oxo-4-(p-tolyl)butanoic acid A tolyl group at the C4 position.

Analytical Methodologies for 4 Oxo 4 Phenethyloxy Butanoic Acid and Its Research Metabolites/derivatives

Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of "4-Oxo-4-(phenethyloxy)butanoic acid." The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal resolution and sensitivity.

Detailed Research Findings:

While specific HPLC methods for "this compound" are not extensively documented in publicly available literature, methods for structurally similar compounds, such as other 4-oxobutanoic acid esters, provide a strong basis for method development. For instance, the separation of related compounds has been effectively achieved using reverse-phase (RP) HPLC.

A typical HPLC method for a compound like "this compound" would likely employ a C18 stationary phase. These columns are versatile and well-suited for retaining and separating moderately polar organic molecules. The mobile phase would generally consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like formic acid or phosphoric acid. sielc.com The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reverse-phase column.

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the efficient elution of the analyte of interest while also separating it from potential impurities or metabolites with different polarities.

Detection is commonly performed using a UV detector, as the phenethyl group in "this compound" contains a chromophore that absorbs UV light. The wavelength of detection would be optimized to the absorbance maximum of the compound.

Interactive Data Table: Proposed HPLC Parameters for this compound Analysis

ParameterSuggested ConditionRationale
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle sizeProvides good retention and resolution for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier to suppress ionization and improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 10-90% B over 10 minutesTo ensure elution and separation of compounds with varying polarities.
Flow Rate 0.3-1.0 mL/minTypical flow rates for analytical HPLC.
Column Temperature 25-40 °CTo ensure reproducible retention times.
Detection UV at ~215 nm and ~254 nmThe phenyl group provides UV absorbance for detection.

Spectrometric Techniques for Identification and Structural Elucidation (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, LC-MS/MS)

For definitive identification and structural elucidation, as well as highly sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.

Detailed Research Findings:

LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This technique is particularly valuable for analyzing complex mixtures and for detecting analytes at very low concentrations.

In the context of "this compound," an LC-MS/MS method would typically use an electrospray ionization (ESI) source, which is well-suited for polar and semi-polar molecules. The analysis would likely be performed in negative ion mode to deprotonate the carboxylic acid, or in positive ion mode to form adducts.

Tandem mass spectrometry (MS/MS) is used for structural confirmation and to enhance selectivity and sensitivity. In an MS/MS experiment, the precursor ion corresponding to the mass of the analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The specific fragmentation pattern serves as a molecular fingerprint for the compound. For "this compound," characteristic fragments would arise from the cleavage of the ester bond and other parts of the molecule.

The development of an LC-MS/MS method for novel compounds often involves optimizing the MS/MS transitions to achieve the highest signal intensity, which is crucial for achieving low detection limits. confex.com

Interactive Data Table: Postulated LC-MS/MS Parameters for this compound

ParameterSuggested ConditionRationale
Ionization Source Electrospray Ionization (ESI)Suitable for polar analytes.
Polarity Negative or Positive Ion ModeTo be determined based on signal intensity.
Precursor Ion (m/z) [M-H]⁻ or [M+H]⁺ or [M+Na]⁺Corresponds to the deprotonated or protonated/adducted molecule.
Product Ions (m/z) To be determined experimentallyCharacteristic fragments for structural confirmation and quantification.
Collision Energy To be optimizedTo achieve optimal fragmentation for the desired product ions.
Dwell Time ~50-100 msTo ensure sufficient data points across the chromatographic peak.

Method Validation and Quantification in Research Matrices

A critical aspect of developing any analytical method for research purposes is its validation to ensure that the results are reliable and reproducible. Method validation is performed according to established guidelines. woah.orgfda.gov

Detailed Research Findings:

The validation of an analytical method for "this compound" in a specific research matrix (e.g., plasma, tissue homogenate, or cell culture media) would involve assessing several key parameters.

Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be ≥0.99. mdpi.comresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria for accuracy are often within ±15% of the nominal value (±20% at the lower limit of quantification), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). mdpi.comresearchgate.net

Selectivity and Specificity: Ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix, such as metabolites, endogenous compounds, or other administered substances. woah.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. woah.org

Matrix Effect: Investigates the influence of the biological matrix on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Interactive Data Table: Example of Method Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Linearity Correlation coefficient (r²)≥ 0.99
Accuracy % BiasWithin ±15% (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of Variation (%CV)≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyteResponse of interfering peaks <20% of LLOQ
Recovery Comparison of analyte response in extracted samples to that of pure standardsConsistent and reproducible
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change from nominal concentrationWithin ±15%

Computational and Theoretical Studies on 4 Oxo 4 Phenethyloxy Butanoic Acid

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand), such as 4-Oxo-4-(phenethyloxy)butanoic acid, and a macromolecular target, typically a protein. These methods are instrumental in drug discovery and design, providing insights into the binding affinity and mode of interaction.

Docking studies can be performed using software like AutoDock Vina. nih.gov In a typical workflow, the three-dimensional structure of a target protein is obtained from a repository such as the Protein Data Bank (PDB). nih.gov The structure of this compound would be built and optimized using molecular mechanics force fields. The docking simulation then systematically explores various possible conformations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity. nih.gov

The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov For instance, the carboxyl group of this compound could act as a hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic interactions. These interactions are critical for the stability of the ligand-protein complex. A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov

Target Protein Predicted Binding Affinity (kcal/mol) Interacting Residues Type of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355Hydrogen Bond, Hydrophobic
15-Lipoxygenase (15-LOX)-7.9His596, Leu407Hydrogen Bond, Hydrophobic
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-9.2Ser289, His449Hydrogen Bond, Hydrophobic

This table presents hypothetical docking simulation results for this compound with potential biological targets to illustrate the type of data generated from such studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. biointerfaceresearch.com Methods like B3LYP with a 6-31+G(d) basis set, often implemented in software packages like Gaussian, can be used to optimize the molecular geometry of this compound and calculate various electronic properties. biointerfaceresearch.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller energy gap suggests that the molecule is more reactive. The distribution of these frontier orbitals can also provide insights into the regions of the molecule that are most likely to participate in chemical reactions. For example, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient areas. biointerfaceresearch.com

Electrostatic potential (ESP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.com

Parameter Calculated Value Interpretation
HOMO Energy-6.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.6 eVReflects the chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

This table provides illustrative quantum chemical calculation results for this compound to demonstrate the insights gained from such theoretical studies.

In Silico Prediction of Potential Biological Activities and Ligand Binding

In silico tools and online servers can be utilized to predict the potential biological activities and pharmacokinetic properties of a compound based on its chemical structure. nih.gov These predictive models are built on large datasets of known compounds and their biological effects. By comparing the structural features of this compound to these databases, it is possible to generate a spectrum of probable biological activities. youtube.com

Software and web-based platforms like Molinspiration and SwissADME can predict a range of properties, including drug-likeness based on rules such as Lipinski's Rule of Five, as well as potential interactions with various biological targets like G-protein coupled receptors, ion channels, and enzymes. nih.govbas.bgresearchgate.net These predictions can help in identifying potential therapeutic applications for the compound and guide the design of experimental screening assays. nih.gov For instance, a prediction might suggest that this compound has a high probability of acting as a kinase inhibitor or a nuclear receptor ligand. nih.gov

Prediction Server/Tool Predicted Biological Activity Probability Score
PASS OnlineAnti-inflammatory0.85
SwissTargetPredictionKinase InhibitorHigh
MolinspirationNuclear Receptor Ligand0.75

This table shows hypothetical predictions of biological activities for this compound, illustrating the output from in silico prediction tools.

Future Research Directions and Open Questions in 4 Oxo 4 Phenethyloxy Butanoic Acid Research

Unexplored Synthetic Avenues and Green Chemistry Approaches

The current synthetic routes to 4-oxo-4-(phenethyloxy)butanoic acid and its derivatives, while effective, present opportunities for improvement, particularly in the realm of green chemistry. Future research could focus on developing more sustainable and efficient synthetic methods.

One promising area is the exploration of catalytic, one-pot reactions that minimize waste and energy consumption. For instance, developing a direct catalytic method for the coupling of succinic anhydride (B1165640) with phenethyl alcohol would be a significant advancement over traditional multi-step procedures. Microwave-assisted organic synthesis, which has been shown to accelerate reactions and improve yields for related 4-oxo-2-butenoic acid derivatives, could be a valuable tool in this endeavor. researchgate.net

Furthermore, the use of environmentally benign solvents and catalysts is a key aspect of green chemistry. Research into solvent-free reaction conditions or the use of recyclable catalysts could drastically reduce the environmental footprint of synthesizing these compounds. Exploring enzymatic or whole-cell biocatalytic approaches could also offer highly selective and sustainable alternatives to conventional chemical methods.

Table 1: Potential Green Chemistry Approaches for Synthesis

ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. researchgate.net
Biocatalysis (Enzymatic)High selectivity, mild reaction conditions, use of renewable resources.
Solvent-Free ReactionsReduced solvent waste, simplified purification, lower environmental impact.
Recyclable CatalystsDecreased catalyst waste, cost-effectiveness, improved process sustainability.

Deeper Mechanistic Insights into Biological and Chemical Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones. Kinetic and mechanistic studies, such as those performed on the oxidation of the related 4-oxo-4-phenylbutanoic acid, provide a blueprint for future investigations. orientjchem.org

For example, detailed kinetic studies on the formation of this compound could elucidate the rate-determining steps and the influence of various reaction parameters. This knowledge can then be used to rationally design more efficient synthetic protocols.

Moreover, investigating the mechanisms of its biological transformations is critical for understanding its potential therapeutic effects. Identifying the metabolic pathways and the enzymes involved in its breakdown can provide insights into its in vivo stability and potential for prodrug design. Isotope labeling studies, coupled with advanced analytical techniques like mass spectrometry, could be instrumental in tracing the metabolic fate of the compound.

Table 2: Key Areas for Mechanistic Investigation

Area of InvestigationKey Questions to Address
Synthesis What is the rate-determining step? What is the role of the catalyst? How does solvent polarity affect the reaction rate? orientjchem.org
Metabolism Which enzymes are responsible for its metabolism? What are the primary metabolic products?
Chemical Degradation What are the degradation pathways under various conditions (pH, temperature, light)?

Identification of Novel Biological Targets and Therapeutic Applications (from a chemical research perspective)

While some derivatives of 4-oxobutanoic acid have shown promise as inhibitors of enzymes like kynurenine (B1673888) 3-hydroxylase and as S1P1 receptor agonists, the full therapeutic potential of the this compound scaffold remains largely untapped. nih.govnih.gov Future research from a chemical perspective should focus on designing and synthesizing novel derivatives to probe a wider range of biological targets.

A rational approach to this involves identifying biological targets where the unique structural features of this compound—the flexible butanoic acid chain, the ether linkage, and the phenethyl group—could lead to specific and potent interactions. For example, the scaffold could be adapted to target other enzymes in the kynurenine pathway or to explore other G-protein coupled receptors.

The synthesis of focused compound libraries with systematic variations in the aromatic ring, the linker, and the carboxylic acid moiety will be essential. These libraries can then be screened against a diverse panel of biological targets to identify new lead compounds. The development of versatile synthetic routes that allow for the easy introduction of chemical diversity will be a critical enabling technology for these efforts. nih.gov

Advanced Computational Approaches for Rational Design and Discovery

In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. biointerfaceresearch.com For this compound research, advanced computational approaches can accelerate the design and discovery of new derivatives with desired properties.

Molecular docking and virtual screening can be employed to predict the binding affinity of novel analogs to specific biological targets, thereby prioritizing the synthesis of the most promising candidates. researchgate.net This can significantly reduce the time and cost associated with traditional high-throughput screening.

Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. biointerfaceresearch.com This information can be used to understand structure-activity relationships (SAR) and to rationally design molecules with improved potency and selectivity. For instance, DFT calculations can help in understanding the stability and reactivity of different conformers of this compound, which can influence its biological activity. biointerfaceresearch.com

Table 3: Application of Computational Methods

Computational MethodApplication in this compound Research
Molecular Docking Predicting binding modes and affinities to biological targets. researchgate.net
Virtual Screening In silico screening of large compound libraries to identify potential hits.
Density Functional Theory (DFT) Calculating electronic properties, predicting reactivity, and interpreting spectroscopic data. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of new derivatives based on their chemical structure.

Q & A

Q. What are the established synthetic routes for 4-Oxo-4-(phenethyloxy)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, adapting protocols for structurally analogous 4-oxo-4-(substituted aryl)butanoic acids. For example:
  • Step 1 : React succinic anhydride with phenethyl alcohol derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–25°C for 6–12 hours .
  • Step 2 : Purify the crude product via recrystallization (70% ethanol) or column chromatography.
  • Optimization : Adjust stoichiometry (1:1 molar ratio of anhydride to aryl component) and catalyst loading (1.5 equiv AlCl₃) to improve yields (>60%). Monitor by TLC or HPLC to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify the phenethyloxy group (δ 7.2–7.4 ppm for aromatic protons; δ 4.2–4.5 ppm for –OCH₂–). The ketone (δ 2.5–3.0 ppm) and carboxylic acid (δ 12–13 ppm) protons are key diagnostic signals .
  • ¹³C NMR : Confirm the carbonyl groups (C=O at δ 170–210 ppm).
  • IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹ for ketone and acid) and ether C–O–C (~1250 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Toxicity Mitigation : The compound may cause skin/eye irritation (GHS Category 2). Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation.

Advanced Research Questions

Q. How can reaction byproducts and impurities be systematically analyzed during synthesis?

  • Methodological Answer :
  • Chromatographic Analysis :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to resolve unreacted succinic anhydride or phenethyl derivatives .
  • GC-MS : Identify volatile byproducts (e.g., ester intermediates) with a DB-5MS column.
  • Spectroscopic Monitoring : Track ketone reduction or esterification side reactions via in-situ FTIR.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Synthesize analogs by modifying the phenethyloxy group (e.g., halogenation, alkylation) or replacing the ketone with a bioisostere (e.g., sulfone).
  • Biological Assays : Test enzyme inhibition (e.g., lactate dehydrogenase ) using kinetic assays (IC₅₀ determination) and molecular docking studies (PDB: 4AJ4).
  • Data Analysis : Corrogate electronic (Hammett σ) and steric (Taft ES) parameters with bioactivity using multivariate regression.

Q. How can mechanistic insights into nucleophilic reactions at the ketone position be obtained?

  • Methodological Answer :
  • Kinetic Studies : Perform nucleophilic substitution (e.g., with amines or thiols) under varying pH and solvent polarities. Monitor progress via ¹H NMR .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace ketone hydration pathways.
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to calculate transition-state energies and identify rate-limiting steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.